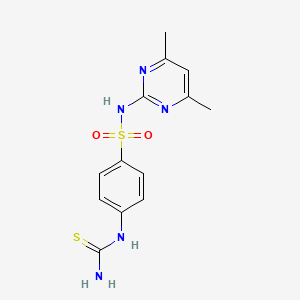
Monocobalt(II) bis(2-methyl-1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination compound that features cobalt in the +2 oxidation state coordinated to two 2-methyl-1H-imidazole ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Monocobalt(II) bis(2-methyl-1H-imidazole) typically involves the reaction of cobalt(II) salts with 2-methyl-1H-imidazole under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol or water, and then add 2-methyl-1H-imidazole to the solution. The mixture is stirred and heated to facilitate the coordination reaction, resulting in the formation of Monocobalt(II) bis(2-methyl-1H-imidazole).
Industrial Production Methods
While specific industrial production methods for Monocobalt(II) bis(2-methyl-1H-imidazole) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Monocobalt(II) bis(2-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The 2-methyl-1H-imidazole ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Monocobalt(II) bis(2-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism by which Monocobalt(II) bis(2-methyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the cobalt center can facilitate electron transfer processes, while the 2-methyl-1H-imidazole ligands can stabilize reactive intermediates. In biological systems, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination or redox reactions, affecting their function.
相似化合物的比较
Similar Compounds
Monocobalt(II) bis(1H-imidazole): Similar structure but with unsubstituted imidazole ligands.
Monocobalt(II) bis(4-methyl-1H-imidazole): Similar structure but with methyl substitution at the 4-position of the imidazole ring.
Uniqueness
Monocobalt(II) bis(2-methyl-1H-imidazole) is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence the electronic and steric properties of the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cobalt-imidazole complexes.
属性
分子式 |
C8H12CoN4+2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC 名称 |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |
InChI 键 |
MZAKCBDJCUWSSM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1.CC1=NC=CN1.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)
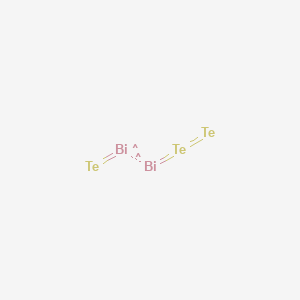
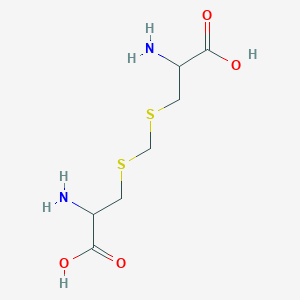
![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)

![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B13397138.png)
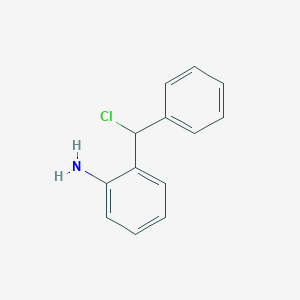
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride](/img/structure/B13397150.png)
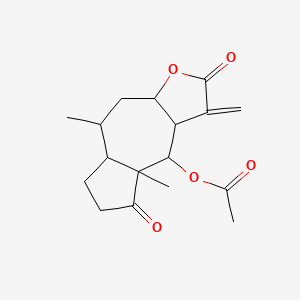

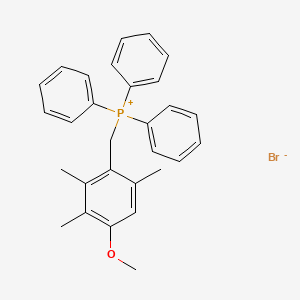

![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
